

Introduction: A Key Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Fluoro-4-(methylsulfonyl)toluene**

Cat. No.: **B1465068**

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2-Fluoro-4-(methylsulfonyl)toluene is a substituted aromatic compound that has garnered significant interest as a building block in organic synthesis, particularly within the realm of drug discovery.[1][2] Its chemical architecture, featuring a toluene backbone functionalized with both a fluorine atom and a methylsulfonyl group, imparts a unique combination of physicochemical properties that are highly sought after by medicinal chemists.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, membrane permeability, and binding affinity.[3][4] Fluorine's high electronegativity and small atomic size can profoundly influence the electronic environment of a molecule, often leading to enhanced pharmacokinetic profiles.[3][5] Simultaneously, the methylsulfonyl moiety (-SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor.[2] This group can improve a compound's solubility and metabolic stability, making it a valuable feature in the design of therapeutic agents.[2] The combination of these two functional groups on a toluene scaffold makes **2-Fluoro-4-(methylsulfonyl)toluene** a versatile intermediate for creating more complex molecules with tailored biological activities.[2]

This guide provides a comprehensive overview of the core chemical properties, synthetic considerations, spectroscopic signature, and safety protocols associated with **2-Fluoro-4-(methylsulfonyl)toluene**, offering a technical resource for researchers and scientists in drug development and chemical research.

Physicochemical and Structural Properties

2-Fluoro-4-(methylsulfonyl)toluene is characterized by the following properties, which are fundamental to its handling, reactivity, and application in synthesis.

Property	Value	Source(s)
CAS Number	828270-60-6	[1] [6] [7] [8]
Molecular Formula	C ₈ H ₉ FO ₂ S	[1] [9] [10]
Molecular Weight	188.22 g/mol	[1] [8] [9]
IUPAC Name	2-fluoro-1-methyl-4-(methylsulfonyl)benzene	[1]
Synonyms	2-fluoro-1-methyl-4-methylsulfonylbenzene	[1] [6]
Canonical SMILES	CC1=C(C=C(C=C1)S(=O)(=O)C)F	[1]
Physical State	Solid (Typical)	[11]
LogP	2.61840	[10]
PSA (Polar Surface Area)	42.52 Å ²	[10]

Note: Experimental data for properties such as melting point and boiling point are not consistently available in public datasheets.[\[6\]](#)[\[10\]](#)

Synthesis Strategies: A Methodological Perspective

While specific, peer-reviewed synthetic procedures for **2-Fluoro-4-(methylsulfonyl)toluene** are not extensively detailed in readily accessible literature, its synthesis can be approached through established organosulfur and fluorination chemistries. The general logic involves the formation of the methyl sulfone from a suitable sulfur-containing precursor. A common and robust method for creating aryl methyl sulfones is the methylation of a corresponding sulfinate salt.

A representative workflow for a structurally related isomer, 4-Fluoro-2-(methylsulfonyl)toluene, has been published and provides a strong methodological basis.[\[12\]](#) This process involves the

conversion of a sulfonyl chloride to a sulfinate, followed by methylation.

Experimental Protocol: Synthesis of an Isomeric Aryl Methyl Sulfone

The following protocol is adapted from a published method for the synthesis of the isomer 4-Fluoro-2-(methylsulfonyl)toluene and serves as an illustrative example of the chemical transformations required.[\[12\]](#) The causality behind these steps lies in the controlled reduction of the sulfonyl chloride and subsequent alkylation.

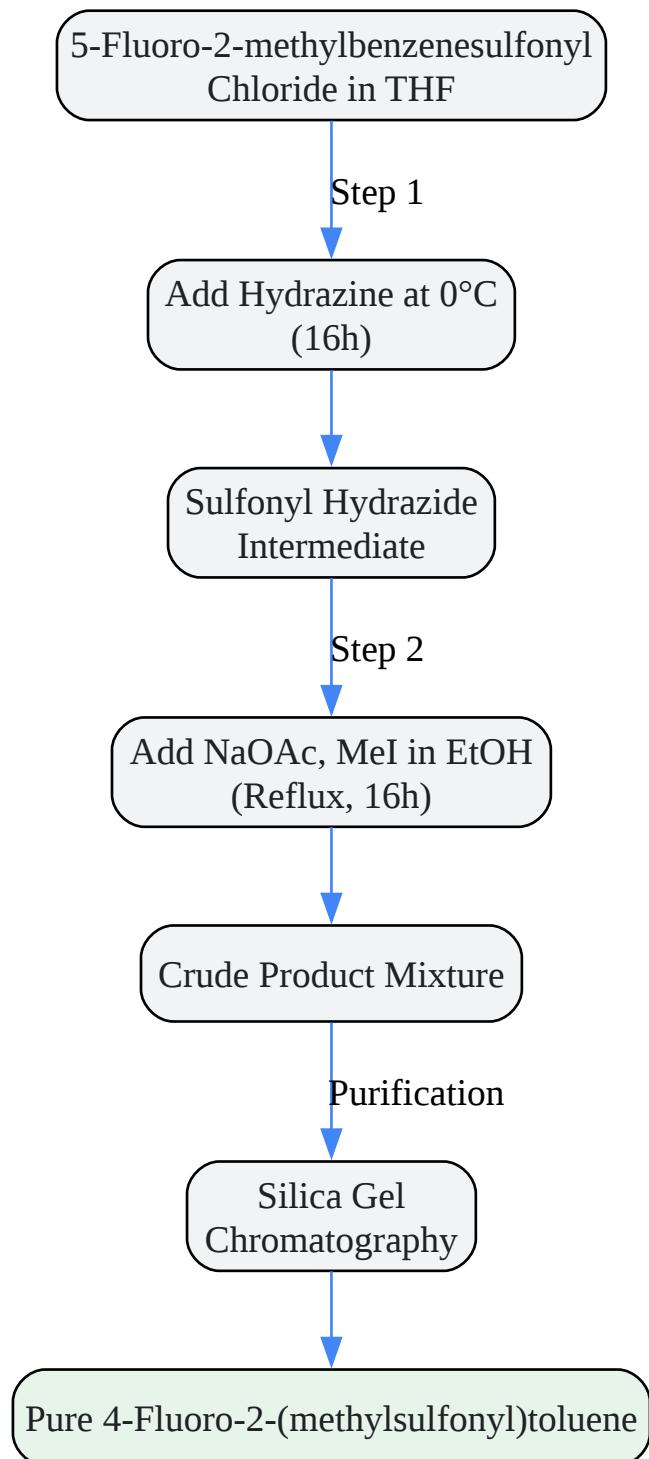
Step 1: Formation of the Sulfonyl Hydrazide Intermediate

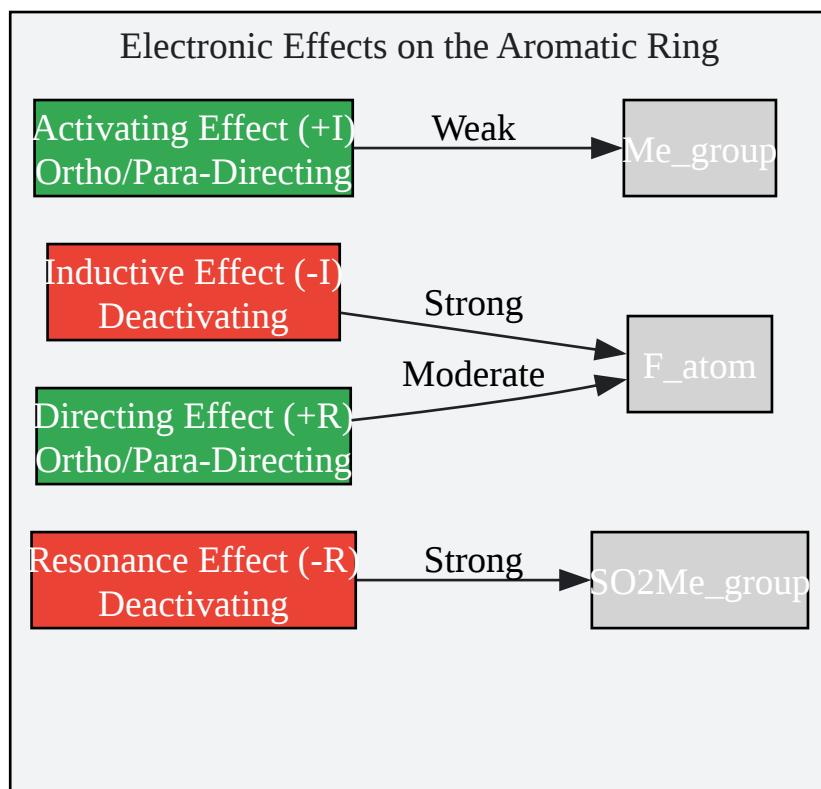
- Dissolve the starting material, 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq), in Tetrahydrofuran (THF) in a round-bottom flask.
- Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction with hydrazine.
- Slowly add hydrazine (approx. 2.2 eq) to the cooled solution.
- Allow the reaction to stir at this temperature and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 16 hours).[\[12\]](#)
- Remove the solvent under reduced pressure to yield the crude sulfonyl hydrazide intermediate.

Step 2: Methylation to Form the Methyl Sulfone

- To the crude intermediate, add Ethanol (EtOH), followed by an excess of sodium acetate (approx. 10 eq) and methyl iodide (approx. 5 eq).[\[12\]](#) Sodium acetate acts as a base, and methyl iodide is the methylating agent.
- Heat the mixture to reflux and maintain for 16 hours.[\[12\]](#) The elevated temperature is necessary to drive the S_n2 reaction.
- After cooling, concentrate the reaction mixture under reduced pressure.

- Purify the resulting residue using silica gel chromatography (e.g., with a hexanes/ethyl acetate gradient) to isolate the pure 4-Fluoro-2-(methylsulfonyl)toluene product.[12]





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